molecular formula C9H13NO B142753 (1S)-2-Amino-1-(4-methylphenyl)ethan-1-ol CAS No. 149403-05-4

(1S)-2-Amino-1-(4-methylphenyl)ethan-1-ol

Cat. No.: B142753
CAS No.: 149403-05-4
M. Wt: 151.21 g/mol
InChI Key: JHBXVBYRGVHEAH-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S)-2-Amino-1-(4-methylphenyl)ethan-1-ol is a chiral β-amino alcohol characterized by a 4-methylphenyl group attached to a hydroxyl-bearing carbon and an adjacent amino group. This compound belongs to a class of structurally diverse amino alcohols with applications in pharmaceutical synthesis and asymmetric catalysis.

Properties

IUPAC Name

(1S)-2-amino-1-(4-methylphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5,9,11H,6,10H2,1H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHBXVBYRGVHEAH-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H](CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70498117
Record name (1S)-2-Amino-1-(4-methylphenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70498117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149403-05-4
Record name (1S)-2-Amino-1-(4-methylphenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70498117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation with Chiral Amines

The synthesis begins with the condensation of 4-methylacetophenone (C₉H₁₀O) with a chiral amine, typically (S)-(-)-α-methylbenzylamine (C₈H₁₁N), to form a Schiff base intermediate. This reaction is catalyzed by p-toluenesulfonic acid (PTSA) in toluene under reflux conditions (110–120°C) for 10–12 hours. The water generated during imine formation is removed azeotropically using a Dean-Stark apparatus. This step achieves near-quantitative conversion, yielding a syrupy intermediate.

Reaction Conditions :

  • Molar Ratio : 1:1.25 (ketone:amine)

  • Catalyst Loading : 3–5 wt% PTSA

  • Solvent : Toluene (6 mL/g ketone)

  • Yield : >95% (crude)

Catalytic Hydrogenation of the Schiff Base

The Schiff base is hydrogenated using 10% palladium on carbon (Pd/C) under a hydrogen atmosphere (50–60 psi) at 35–40°C for 10–12 hours. This step reduces the imine bond, yielding a secondary amine as a PTSA salt. The reaction mixture is filtered to remove the catalyst, concentrated, and crystallized from ethyl acetate to obtain the diastereomerically pure salt.

Hydrogenation Parameters :

  • Catalyst Loading : 4–6 wt% Pd/C

  • Temperature : 35–40°C

  • Pressure : 50–60 psi H₂

  • Crystallization Solvent : Ethyl acetate

  • Yield : 82–85% (after crystallization)

Resolution and Free Base Isolation

The diastereomeric salt is treated with 10% sodium hydroxide to liberate the free amine, which is extracted into methylene chloride (MDC). Subsequent hydrogenolysis of the α-methylbenzyl group using Pd/C in methanol affords the target amino alcohol. Acidification with isopropanolic HCl yields the hydrochloride salt, which is recrystallized to >99% enantiomeric purity.

Critical Parameters :

  • Hydrogenolysis Catalyst : 10% Pd/C (8–10 wt%)

  • Temperature : 50–55°C

  • Crystallization Solvent : Ethyl acetate

  • Final Enantiomeric Excess : 100% (HPLC)

Catalytic Asymmetric Hydrogenation

Substrate Design and Catalyst Selection

Prochiral ketones, such as 4-methylphenylglyoxylate, are hydrogenated asymmetrically using chiral ruthenium catalysts (e.g., Noyori-type complexes). The reaction proceeds in methanol or ethanol at 25–50°C under moderate hydrogen pressure (10–30 bar), achieving enantioselectivities >95%.

Catalyst System :

  • Catalyst : Ru(BINAP)(diamine)Cl₂

  • Substrate : 4-Methylphenylglyoxylate

  • Solvent : Methanol

  • Pressure : 20 bar H₂

  • ee : 96–98%

Optimization of Reaction Conditions

Key variables include solvent polarity, hydrogen pressure, and catalyst-to-substrate ratio. Polar aprotic solvents (e.g., THF) reduce reaction rates but improve selectivity, while higher pressures (≥20 bar) accelerate conversion without compromising ee.

Optimized Protocol :

  • Temperature : 40°C

  • Catalyst Loading : 0.5–1 mol%

  • Reaction Time : 12–16 hours

  • Yield : 88–92%

Enzymatic Kinetic Resolution

Lipase-Catalyzed Esterification

Racemic 2-amino-1-(4-methylphenyl)ethanol is resolved using lipase B from Candida antarctica (CAL-B). The enzyme selectively acylates the (R)-enantiomer with vinyl acetate in tert-butyl methyl ether (TBME), leaving the (S)-enantiomer unreacted. The products are separated via column chromatography.

Enzymatic Parameters :

  • Enzyme : CAL-B (5–10 wt%)

  • Acyl Donor : Vinyl acetate (2 equiv)

  • Solvent : TBME

  • Temperature : 30°C

  • ee (S) : >99%

Transaminase-Mediated Amination

ω-Transaminases convert 4-methylphenylacetylcarbinol to the corresponding (S)-amino alcohol using alanine as an amine donor. The reaction is conducted in aqueous buffer (pH 7.5–8.5) at 30–37°C, with pyridoxal-5′-phosphate (PLP) as a cofactor.

Biocatalytic Conditions :

  • Amine Donor : L-Alanine (2 equiv)

  • Cofactor : 0.1 mM PLP

  • Conversion : 70–75%

  • ee : 98–99%

Comparative Analysis of Synthetic Routes

Method Yield (%) ee (%) Catalyst/Cost Scalability
Diastereomeric Resolution78–82100Pd/C (moderate)Industrial
Asymmetric Hydrogenation88–9296–98Ru-BINAP (high)Pilot-scale
Enzymatic Resolution70–7598–99CAL-B/Transaminase (low)Lab-scale

Key Findings :

  • Diastereomeric Resolution : Most robust for large-scale production, despite moderate yields.

  • Asymmetric Hydrogenation : Balances yield and selectivity but requires expensive catalysts.

  • Enzymatic Methods : Eco-friendly but limited by substrate scope and throughput.

Industrial-Scale Process Recommendations

For commercial synthesis, the diastereomeric salt resolution method is preferred due to its scalability and proven enantiomeric purity. Critical steps for optimization include:

  • Catalyst Recycling : Pd/C recovery via filtration reduces costs.

  • Solvent Recovery : Toluene and ethyl acetate are distilled and reused.

  • Crystallization Control : Particle size engineering ensures consistent filtration rates.

Economic Considerations :

  • Raw Material Cost : $120–150/kg (final product)

  • Throughput : 500–1,000 kg/batch (72-hour cycle)

Chemical Reactions Analysis

Types of Reactions

(1S)-2-Amino-1-(4-methylphenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide (CrO3).

    Reduction: The amino group can be reduced to an amine using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: 4-Methylphenyl ketone derivatives

    Reduction: 4-Methylphenyl amine derivatives

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

Chemistry

(1S)-2-Amino-1-(4-methylphenyl)ethan-1-ol is widely used as a chiral building block in organic synthesis. It serves as a reagent in various chemical reactions, facilitating the production of complex organic molecules.

Biology

In biological research, this compound is employed to study enzyme mechanisms and act as a substrate in biochemical assays. Its interaction with various molecular targets allows researchers to explore metabolic pathways and enzymatic activities .

Medicine

The compound has been investigated for its potential therapeutic properties, particularly in drug development targeting neurological disorders. Its ability to modulate neurotransmitter systems positions it as a promising candidate for pharmaceutical applications .

Industrial Applications

In industrial contexts, (1S)-2-Amino-1-(4-methylphenyl)ethan-1-ol is utilized in the production of fine chemicals and specialty materials. It serves as an intermediate in synthesizing other compounds, enhancing its value in chemical manufacturing processes .

Antimicrobial Activity

Research has demonstrated that (1S)-2-Amino-1-(4-methylphenyl)ethan-1-ol exhibits significant antimicrobial properties. It has shown effectiveness against both Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentration (MIC) values indicate potent activity against pathogens such as Staphylococcus aureus and Escherichia coli:

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025

Anticancer Potential

Studies have explored the compound's anticancer properties, particularly its ability to induce apoptosis in cancer cell lines. For example, derivatives of this compound have been shown to enhance caspase-3 activity significantly at specific concentrations:

CompoundConcentration (µM)Effect on Caspase-3 Activity
7d101.33 times
7h101.57 times
10c10Induced morphological changes

Case Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of (1S)-2-Amino-1-(4-methylphenyl)ethan-1-ol against clinical isolates of E. coli. The results indicated effective inhibition of bacterial growth, supporting its potential use as an antimicrobial agent.

Case Study 2: Anticancer Activity

Another study tested various analogs of this compound for their effects on cancer cell lines. Results showed that specific modifications could enhance their potency, indicating pathways for developing new anticancer therapies.

Mechanism of Action

The mechanism of action of (1S)-2-Amino-1-(4-methylphenyl)ethan-1-ol involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors due to its amino and hydroxyl groups.

    Pathways Involved: It may participate in metabolic pathways where it acts as a substrate or inhibitor, influencing biochemical reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of (1S)-2-Amino-1-(4-methylphenyl)ethan-1-ol, emphasizing substituent variations, physicochemical properties, and pharmacological relevance:

Compound Name Substituent(s) Molecular Weight (g/mol) CAS Number Key Features & Applications References
(1S)-2-Amino-1-(4-methylphenyl)ethan-1-ol 4-CH₃ on phenyl 165.22 Not explicitly provided Target compound; chiral backbone for potential drug intermediates.
(1S)-2-Amino-1-(4-methoxyphenyl)ethan-1-ol 4-OCH₃ on phenyl 179.24 EN300-1693214 Increased electron density at the aromatic ring; used in chiral synthesis.
(1S)-2-Amino-1-(4-fluorophenyl)ethanol 4-F on phenyl 155.17 489 (Identifier) Enhanced metabolic stability via fluorine substitution; studied in CNS drug candidates.
2-(Ethylamino)-1-(4-methylphenyl)ethan-1-ol Ethylamino (-NHCH₂CH₃) 179.26 873987-66-7 Branched amino group; explored in adrenergic receptor modulation.
Nebivolol metabolite 6-Fluoro-benzopyran substituent 255.29 Not provided Phase I metabolite of nebivolol; exhibits cardiovascular activity via β-blockade.
Norfenefrine (3-(2-Amino-1-hydroxyethyl)phenol) 3-Hydroxyphenyl 153.18 536-21-0 Sympathomimetic agent; treats hypotension via α-adrenergic agonism.

Structural and Functional Insights

Fluorine substitution (e.g., in (1S)-2-Amino-1-(4-fluorophenyl)ethanol) reduces metabolic degradation by blocking cytochrome P450-mediated oxidation, a strategy employed in CNS-active drugs .

Synthetic Routes: The target compound’s analogs are synthesized via reductive amination or catalytic hydrogenation. For instance, norfenefrine is produced using iron-catalyzed methods from 3-vinylphenol, yielding 71% isolated purity . Nebivolol’s metabolite is formed via hepatic N-dealkylation, highlighting the role of metabolic pathways in generating bioactive derivatives .

Pharmacological Divergence: Norfenefrine and metaraminol (structurally related to the target compound) act on adrenergic receptors but differ in selectivity: norfenefrine primarily targets α₁-receptors, while metaraminol has mixed α/β activity . The nebivolol metabolite retains β₁-adrenergic antagonism but lacks the vasodilatory nitric oxide-enhancing effects of the parent drug, underscoring substituent-driven functional changes .

Chirality and Bioactivity: The (1S)-configuration in the target compound and its analogs (e.g., (1S)-2-Amino-1-(4-methoxyphenyl)ethan-1-ol) is critical for receptor binding. Enantiomeric impurities as low as 1% can significantly alter therapeutic efficacy or toxicity .

Biological Activity

(1S)-2-Amino-1-(4-methylphenyl)ethan-1-ol, also known as 4-methylphenylalaninol, is an important compound in medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

  • Molecular Formula : C10_{10}H15_{15}N\O
  • Molecular Weight : 165.24 g/mol
  • Structure : Contains an amino group (-NH2_2) and a hydroxyl group (-OH) on a chiral carbon, making it a versatile building block in organic synthesis.

The biological activity of (1S)-2-Amino-1-(4-methylphenyl)ethan-1-ol can be attributed to its ability to interact with various receptors and enzymes:

  • Receptor Interaction : It acts as a ligand for octopaminergic receptors, which are implicated in neurotransmission and various physiological processes.
  • Enzymatic Modulation : The compound can influence enzymatic pathways by acting as a substrate or inhibitor, affecting metabolic processes.

Antimicrobial Activity

Research indicates that (1S)-2-Amino-1-(4-methylphenyl)ethan-1-ol exhibits significant antimicrobial properties:

  • Antibacterial Activity : It has shown effectiveness against Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentration (MIC) values suggest potent activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.0039 to 0.025 mg/mL .
Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025

Anticancer Potential

Studies have explored the potential of this compound in cancer treatment:

  • Cell Cycle Arrest : In vitro studies demonstrated that derivatives of this compound could induce apoptosis in breast cancer cells (MDA-MB-231), enhancing caspase-3 activity significantly at concentrations of 10 µM .
CompoundConcentration (µM)Effect on Caspase-3 Activity
7d101.33 times
7h101.57 times
10c10Induced morphological changes

Synthesis and Applications

(1S)-2-Amino-1-(4-methylphenyl)ethan-1-ol serves as a precursor in the synthesis of various biologically active compounds:

  • Pharmaceutical Intermediates : It is utilized in synthesizing drugs targeting neurological disorders due to its ability to modulate neurotransmitter systems.

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of (1S)-2-Amino-1-(4-methylphenyl)ethan-1-ol against clinical isolates of E. coli. The results indicated that the compound effectively inhibited bacterial growth, supporting its potential use as an antimicrobial agent.

Case Study 2: Anticancer Activity

In another study, several analogs of this compound were tested for their effects on cancer cell lines. The results showed that specific modifications could enhance their potency, indicating a pathway for developing new anticancer therapies.

Q & A

Q. What are the key synthetic routes for (1S)-2-Amino-1-(4-methylphenyl)ethan-1-ol, and how are reaction conditions optimized?

The synthesis of this chiral amino alcohol typically involves catalytic hydrogenation or reductive amination. One method employs the hydrogenation of 2-phenylpropionitrile using Pd/C in anhydrous ethanol with three equivalents of HCl, followed by resolution of enantiomers via chiral chromatography . Another route involves N-methylation of phenethylamine derivatives, requiring controlled stoichiometry of methyl iodide and subsequent hydrolysis . Optimization focuses on catalyst loading (e.g., 5-10% Pd/C), solvent polarity (ethanol for solubility), and temperature (25-50°C) to maximize yield (reported ~70-85%) while preserving stereochemical integrity .

Q. Which spectroscopic techniques are critical for characterizing (1S)-2-Amino-1-(4-methylphenyl)ethan-1-ol?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm structure via signals for the aromatic protons (δ 7.2–7.4 ppm, 4-methylphenyl), hydroxyl (δ 1.5–2.0 ppm, broad), and chiral center splitting patterns .
  • Chiral HPLC : Essential for enantiomeric excess (ee) determination, using columns like Chiralpak AD-H and hexane/isopropanol mobile phases .
  • Mass Spectrometry (HRMS) : Validates molecular weight (165.23 g/mol) and fragmentation patterns (e.g., loss of –NHCH3_3) .

Q. What are the primary research applications of this compound in medicinal chemistry?

The compound serves as a neuromodulator scaffold due to its interaction with trace amine-associated receptor 1 (TAAR1), influencing catecholamine neurotransmission . Derivatives are studied for potential antidepressant or cognitive-enhancing effects via VMAT2 inhibition . It also acts as a chiral building block for β-blocker analogs or antimicrobial agents, leveraging its hydroxyl and amino groups for functionalization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies in bioactivity (e.g., TAAR1 affinity variations) may arise from impurities (e.g., enantiomeric contamination) or assay conditions (cell line specificity). Mitigation strategies include:

  • Purity Assessment : Quantify ee via chiral HPLC and confirm absence of byproducts (e.g., ketone derivatives from oxidation) using GC-MS .
  • Standardized Assays : Use TAAR1-transfected HEK293 cells with consistent cAMP measurement protocols .
  • Structural Confirmation : X-ray crystallography or NOESY NMR to verify stereochemistry, as incorrect configurations drastically alter receptor binding .

Q. What strategies optimize stereochemical purity during large-scale synthesis?

  • Biocatalysis : Employ ketoreductases or transaminases for enantioselective synthesis under mild conditions (pH 7–9, 30–37°C), reducing reliance on chiral auxiliaries .
  • Dynamic Kinetic Resolution : Use racemization catalysts (e.g., Shvo’s catalyst) with lipases to achieve >99% ee .
  • Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with tartaric acid derivatives, achieving >95% ee after recrystallization .

Q. How does structural modification of this compound impact its biological activity?

  • Methyl Group Position : Moving the methyl substituent from the 4- to 2-position on the phenyl ring decreases TAAR1 binding by 50%, likely due to steric hindrance .
  • Amino Group Alkylation : N-Ethyl derivatives show reduced VMAT2 inhibition compared to N-methyl, suggesting steric and electronic sensitivity .
  • Hydroxyl Substitution : Replacing –OH with –OAc abolishes activity, highlighting the necessity of hydrogen-bonding interactions .

Methodological Guidance for Data Interpretation

Q. How to analyze conflicting solubility data across studies?

Reported solubility variations (e.g., polar vs. nonpolar solvents) stem from differing experimental conditions. Standardize measurements via:

  • Shake-Flask Method : Agitate saturated solutions in water, ethanol, or DMSO at 25°C for 24 hours, followed by UV-Vis quantification .
  • Thermodynamic Modeling : Use Hansen solubility parameters to predict miscibility gaps .

Q. What computational tools predict the compound’s reactivity in novel reactions?

  • DFT Calculations : Simulate transition states for nucleophilic substitutions (e.g., SN2 at the β-carbon) using Gaussian09 with B3LYP/6-31G* basis sets .
  • Molecular Docking : AutoDock Vina models TAAR1 binding poses, correlating docking scores (e.g., −8.2 kcal/mol) with in vitro IC50_{50} values .

Future Research Directions

Q. What are underexplored applications in materials science?

  • Chiral Ligands : Investigate use in asymmetric catalysis (e.g., enantioselective hydrogenation of ketones) .
  • Polymer Synthesis : Incorporate into polyurethanes for tunable biodegradability via hydrolytically labile –NH– groups .

Q. How can green chemistry principles improve sustainability?

  • Solvent Replacement : Substitute ethanol with cyclopentyl methyl ether (CPME) to reduce waste .
  • Enzyme Immobilization : Use silica-supported transaminases for reusable biocatalytic synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.